N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a fluorine atom on the benzothiazole ring and a morpholinopropyl group attached to the butyramide moiety
Scientific Research Applications
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and targets.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a chemical intermediate in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Attachment of the Butyramide Group: The benzothiazole intermediate is then reacted with butyryl chloride in the presence of a base such as triethylamine to form the butyramide derivative.
Introduction of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction where the butyramide derivative is reacted with 3-chloropropylmorpholine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially yielding alcohol derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the butyramide moiety.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Mechanism of Action
The exact mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the morpholinopropyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride: Contains a methyl group instead of fluorine.
N-(4-nitrobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain biological targets, making it a unique and potentially more effective compound in various applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S.ClH/c1-2-5-16(23)22(9-4-8-21-10-12-24-13-11-21)18-20-17-14(19)6-3-7-15(17)25-18;/h3,6-7H,2,4-5,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPEKRCHJIRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC=C3S2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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